molecular formula C11H12FNO3 B6629968 (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

Número de catálogo B6629968
Peso molecular: 225.22 g/mol
Clave InChI: UECNOEYIMZHRMX-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone, also known as Lorcaserin, is a weight-loss drug that was approved by the FDA in 2012. It is a selective serotonin receptor agonist that works by suppressing appetite and promoting satiety. In

Aplicaciones Científicas De Investigación

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied for its potential in treating obesity and related metabolic disorders. In clinical trials, it has been shown to significantly reduce body weight and improve glycemic control in overweight and obese patients. It has also been investigated for its effects on cardiovascular health, with some studies suggesting that it may reduce the risk of cardiovascular events in high-risk patients.

Mecanismo De Acción

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone works by selectively activating the 5-HT2C serotonin receptor in the brain. This receptor is involved in regulating appetite and satiety, and its activation leads to decreased food intake and increased feelings of fullness. (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone also has some activity at the 5-HT2B receptor, which has been linked to cardiac valve disease in some other weight-loss drugs. However, (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has not been associated with this side effect.
Biochemical and Physiological Effects:
(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been shown to reduce food intake and body weight in both animal and human studies. It also improves glycemic control and lipid metabolism in obese patients with diabetes. (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been found to have a low potential for abuse and dependence, and it does not appear to have significant effects on mood or cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments is its specificity for the 5-HT2C receptor, which allows for more targeted and precise manipulation of this pathway. However, (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone is a relatively new drug, and its long-term effects and safety profile are not yet well-established. Additionally, its use may be limited by its high cost and restricted availability.

Direcciones Futuras

There are several potential future directions for research on (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone. One area of interest is its potential for treating other metabolic disorders, such as non-alcoholic fatty liver disease and insulin resistance. Another area of focus is its effects on the gut microbiome, which has been shown to play a role in energy balance and metabolism. Additionally, further studies may explore the use of (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in combination with other weight-loss drugs or behavioral interventions to optimize its efficacy.

Métodos De Síntesis

The synthesis of (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone involves the condensation of 4-fluoro-2-hydroxybenzaldehyde with (S)-3-hydroxypyrrolidine in the presence of sodium triacetoxyborohydride. The resulting product is then treated with acetic anhydride to yield (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone. This method was first reported in 2009 by Arena Pharmaceuticals, the company that developed and marketed (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone.

Propiedades

IUPAC Name

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-7-1-2-9(10(15)5-7)11(16)13-4-3-8(14)6-13/h1-2,5,8,14-15H,3-4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECNOEYIMZHRMX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.